molecular formula C14H9BrN2O2S B11929993 Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate

Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate

Cat. No.: B11929993
M. Wt: 349.20 g/mol
InChI Key: OXDRWQAHUMNJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate (CAS: N/A) is a brominated benzo-thiadiazole derivative widely employed as a key intermediate in synthesizing optoelectronic materials. Its structure features a benzo[c][1,2,5]thiadiazole core with a bromine atom at the 7-position and a methyl benzoate group at the 4-position. This compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between (4-(methoxycarbonyl)phenyl)boronic acid and 4,7-dibromobenzo[c][1,2,5]thiadiazole in the presence of Pd(PPh₃)₄ catalyst, yielding a faint yellow solid with 41% efficiency . Characterization includes ¹H-NMR, ¹³C-NMR, and UV-Vis spectroscopy to confirm its structure and purity. Its bromine atom serves as a reactive site for further functionalization, enabling diverse applications in organic electronics and photovoltaics.

Properties

Molecular Formula

C14H9BrN2O2S

Molecular Weight

349.20 g/mol

IUPAC Name

methyl 4-(4-bromo-2,1,3-benzothiadiazol-7-yl)benzoate

InChI

InChI=1S/C14H9BrN2O2S/c1-19-14(18)9-4-2-8(3-5-9)10-6-7-11(15)13-12(10)16-20-17-13/h2-7H,1H3

InChI Key

OXDRWQAHUMNJBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate typically involves a multi-step process. One common method includes the bromination of benzo[c][1,2,5]thiadiazole followed by esterification with methyl 4-hydroxybenzoate. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Suzuki Coupling

This reaction is widely employed to functionalize the bromine-substituted thiadiazole moiety. The compound reacts with boronic acids under palladium catalysis to form carbon-carbon bonds.

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄

  • Base: Aqueous Na₂CO₃

  • Solvents: THF/toluene mixture

  • Temperature: 80°C under nitrogen atmosphere

Example Synthesis
Methyl 4-(7-bromobenzo[c] thiadiazol-4-yl)benzoate reacts with (4-methoxycarbonylphenyl)boronic acid to yield methyl 4-(benzo[c] thiadiazol-4-yl)benzoate derivatives .

Stille Coupling

This reaction expands the compound’s utility in conjugated material synthesis. Stille coupling with organostannanes introduces new substituents into the aromatic network.

Key Features

  • Catalyst: Pd(PPh₃)₄

  • Solvent: THF

  • Reaction partner: Organostannanes (e.g., tetrakis(4-butylphenyl)-indaceno[dithiophene-2-yl]stannane)

  • Outcome: Formation of extended π-conjugated systems for optoelectronics

Bromination Reactions

The compound undergoes selective bromination to generate mono-brominated intermediates, which are critical for further functionalization.

Mechanism

  • Bromine substitutes at position 7 of the thiadiazole ring due to electronic effects

  • Reaction conditions: NBS (N-bromosuccinimide) under controlled light

Hydrolysis of Ester Group

The methyl ester can be hydrolyzed to carboxylic acid derivatives, altering solubility and reactivity.

Conditions

  • Base: Aqueous NaOH

  • Solvent: THF/water mixture

Cross-Coupling Precedents

The bromine atom enables diverse cross-coupling pathways, as summarized below:

Reaction TypeKey ReagentsProductsReferences
SuzukiBoronic acid, Pd(PPh₃)₄Aryl-substituted thiadiazoles
StilleOrganostannane, Pd(PPh₃)₄Conjugated oligomers
BrominationNBSMono-brominated intermediates

Electron-Withdrawing Effects

The bromine substituent and thiadiazole ring system create electron-deficient regions, activating the aromatic system for nucleophilic attack.

Ester Group Role

The methyl ester stabilizes intermediates and directs regioselectivity in coupling reactions .

Scientific Research Applications

Organic Electronics

Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate has been investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form thin films with good charge transport properties makes it suitable for these applications.

  • Case Study : Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit enhanced electron transport capabilities when incorporated into polymer matrices . This suggests that this compound could be a valuable component in the development of high-efficiency organic electronic devices.

Medicinal Chemistry

The compound has also shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow for interactions with biological targets, which can be harnessed to develop new pharmaceuticals.

  • Case Study : Studies have demonstrated that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit anti-cancer properties by inducing apoptosis in cancer cell lines . this compound could be further explored for its efficacy against specific types of tumors.

Materials Science

In materials science, this compound can be utilized for synthesizing advanced materials with specific optical and electronic properties. Its incorporation into polymeric systems can enhance the performance of materials used in sensors and other applications.

  • Case Study : The integration of this compound into polymer composites has been shown to improve mechanical strength and thermal stability . This makes it a candidate for developing robust materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes structurally related compounds, their substituents, synthesis methods, yields, and applications:

Compound Name Substituents Synthesis Method Yield Key Applications References
Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) Ethynyltrimethylsilane at 7-position Sonogashira coupling with ethynyltrimethylsilane 20% Precursor for phthalocyanine dyes
Methyl 4-(7-(4-(bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (4) Bis(4-methoxyphenyl)amino group at 7-position Suzuki coupling with bis(4-methoxyphenyl)aniline boronic ester N/A Organic light-emitting diodes (OLEDs)
Methyl 4-(7-(4-(2,2-bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)benzo[c][1,5]thiadiazol-4-yl)benzoate (3) Bulky bis(4-methoxyphenyl)vinyl group at 7-position Hydrolysis of ester followed by TEMPO-mediated coupling 61% Mechanochromic luminescent materials
BrBTN (NIR fluorophore) (4-bromophenyl)imino group at 7-position Grinding method with porous starch N/A Near-infrared fingerprint imaging
5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde Thiophene-2-carbaldehyde at 7-position Stille or Negishi cross-coupling N/A Dye-sensitized solar cells (DSSCs)

Reactivity and Functionalization

  • Bromine Reactivity: The 7-bromo substituent in the target compound facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), enabling the introduction of electron-donating or withdrawing groups. For example, replacing bromine with ethynyltrimethylsilane (Compound 16) lowers yield (20%) due to steric hindrance but enhances π-conjugation for phthalocyanine dyes .
  • Electron-Withdrawing Groups: Derivatives like BrBTN (with imino groups) exhibit strong near-infrared (NIR) emission (quantum yield: 0.209), critical for bioimaging .
  • Electron-Donating Groups: Compound 4, featuring bis(4-methoxyphenyl)amino substituents, improves charge transport in OLEDs due to enhanced electron-donating capacity .

Biological Activity

Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H9BrN2O2S
  • Molecular Weight : 349.2 g/mol
  • Appearance : Pale yellow solid
  • LogP : 3.9074 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 80.32 Ų

1. Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

  • Antibacterial Activity : Studies have demonstrated that derivatives of thiadiazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli6.25
Klebsiella pneumoniae6.25

2. Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values reported between 3.92 and 4.23 mM .

3. Anti-inflammatory Activity

Thiadiazole derivatives are noted for their anti-inflammatory effects. This compound's structural features may contribute to this activity through modulation of inflammatory pathways .

4. Anticancer Potential

Emerging studies suggest that thiadiazole compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against human breast adenocarcinoma cells (MCF-7), showing promising results in reducing cell viability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Electron-Withdrawing Groups : The presence of bromine enhances the electron-withdrawing capacity, which is beneficial for antibacterial activity.
  • Lipophilicity : The LogP value indicates that the compound can penetrate lipid membranes effectively, facilitating its action in biological systems.

Case Studies

Several studies have focused on the biological activities of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiadiazole derivatives against multiple bacterial strains and found that modifications at specific positions significantly enhanced their efficacy .
  • Cancer Cell Inhibition : Research involving the synthesis of new thiadiazole derivatives showed that certain modifications led to increased potency against cancer cell lines, highlighting the importance of structural diversity in drug design .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling between 4,7-dibromobenzo[c][1,2,5]thiadiazole and (4-(methoxycarbonyl)phenyl)boronic acid. Critical parameters include:

  • Catalyst : Pd(dppf)Cl₂ (0.05–0.1 equiv) for efficient coupling .
  • Base : K₂CO₃ (3 equiv) in a THF/water solvent system (2:1 v/v) at 80°C under N₂ .
  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product (yield ~70–85%) .
    • Contradiction Note : Alternative methods (e.g., Stille coupling) may require tributylstannane intermediates, which pose toxicity concerns .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzoate methyl at δ ~3.9 ppm, bromothiadiazole protons at δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : MALDI-TOF for molecular weight verification (e.g., [M+H⁺] at m/z 373.2) .
  • XRD : Limited due to crystallization challenges, but single-crystal data may resolve π-stacking in solid state .

Q. What safety protocols are essential for handling this compound?

  • Answer : Classified under EU-GHS/CLP as:

  • Acute Toxicity (Category 4 for oral, dermal, inhalation).
  • Precautions : Use fume hoods, PPE (gloves, goggles), and avoid dust formation. Emergency protocols require immediate decontamination and medical consultation .

Advanced Research Questions

Q. How does the bromothiadiazole moiety enhance electron-withdrawing properties in optoelectronic materials?

  • Answer : The benzo[c][1,2,5]thiadiazole core acts as a strong electron acceptor due to:

  • High Electron Affinity : Facilitates charge separation in D-π-A dyes (e.g., PT-BTBA derivatives) .
  • Planarity : Promotes π-conjugation in organic semiconductors, reducing bandgap (e.g., 1.8–2.1 eV in DSSCs) .
  • Substituent Effects : Bromine at position 7 stabilizes LUMO levels (-3.2 eV vs. vacuum) for efficient charge transport .

Q. What role does this compound play in mechanochemical fabrication of luminescent materials?

  • Answer : It serves as a prefluorophore in aggregation-induced emission (AIE) systems:

  • Mechanochemical Activation : Grinding with TPE (tetraphenylethylene) derivatives induces crystallization, shifting emission from blue (monomer) to red (aggregate) .
  • Applications : Tunable luminescence for anti-counterfeiting inks (quantum yield >20%) .

Q. How is it integrated into perovskite solar cells (PSCs) to improve hole transport?

  • Answer : Derivatives like MPA2FPh-BT-BA are used in self-assembled monolayers (SAMs):

  • SAM Design : Carboxylic acid anchors bind to ITO substrates, while bromothiadiazole enhances hole extraction (HOMO ~-5.3 eV) .
  • Defect Passivation : Fluorinated analogs (e.g., 2FMPA-BT-CA) reduce interfacial recombination via dipole interactions .

Q. What computational methods validate its photophysical properties?

  • Answer : Density functional theory (DFT) and TD-DFT are critical:

  • Bandgap Prediction : PT-EBTEBA derivatives show reduced Eg (~1.5 eV) vs. non-ethynylated analogs .
  • Charge Transfer Analysis : Electron density difference maps confirm intramolecular charge transfer (ICT) in D-π-A systems .

Q. How does Stille coupling with this compound enable synthesis of high-performance semiconductors?

  • Answer : Reaction with stannylated indacenodithiophene (IDT) cores yields polymers with:

  • High Mobility : Hole mobility >0.1 cm² V⁻¹ s⁻¹ due to extended π-conjugation .
  • Thermal Stability : Decomposition temperatures >300°C (TGA data) .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports 70–85% yields for Suzuki coupling, while Stille coupling () faces lower yields (~50%) due to side reactions. Resolution: Optimize catalyst loading (e.g., Pd₂(dba)₃ with AsPh₃) .
  • Luminescence Efficiency : AIE systems ( ) show higher quantum yields (0.209) than NIR composites ( ), highlighting solvent polarity effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.